molecular formula C19H14N2O3 B15110369 1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione

1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione

Cat. No.: B15110369
M. Wt: 318.3 g/mol
InChI Key: LFUXVJRFAGEFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione is a synthetic pyrrole-2,5-dione derivative characterized by a maleimide-like core structure. The compound features two distinct substituents:

  • 3-Position: A naphthalen-1-ylamino group, contributing steric bulk, hydrophobicity, and hydrogen-bonding capabilities via the amino moiety.

This compound belongs to a broader class of N-substituted pyrrole-2,5-diones, which are known for their versatility in organic synthesis and pharmacological applications, including kinase inhibition and antimicrobial activity .

Properties

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)pyrrole-2,5-dione

InChI

InChI=1S/C19H14N2O3/c22-18-11-17(19(23)21(18)12-14-7-4-10-24-14)20-16-9-3-6-13-5-1-2-8-15(13)16/h1-11,20H,12H2

InChI Key

LFUXVJRFAGEFMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=CC(=O)N(C3=O)CC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole-2,5-dione core, followed by the introduction of the furan and naphthalene substituents through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Table 1: Comparison of Key Pyrrole-2,5-dione Derivatives

Compound Name Substituents (Positions 1, 3) Yield (%) Melting Point (°C) Elemental Analysis (C/H/N %) Reference
1-(Furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione (Target) Furan-2-ylmethyl (1), Naphthalen-1-ylamino (3) Data not reported Data not reported Data not reported -
3-(Benzo[d]isoxazol-3-yl)-4-(5-bromo-1-(3-morpholinopropyl)-1H-indol-3-yl)-1H-pyrrole-2,5-dione (7c) Morpholinopropyl-indol (1), Benzoisoxazolyl (3) 21.3 180–182 C: 58.21, H: 4.49, N: 10.53
3-(Benzo[d]isoxazol-3-yl)-4-(6-fluoro-1-(3-morpholinopropyl)-1H-indol-3-yl)-1H-pyrrole-2,5-dione (7f) Morpholinopropyl-indol (1), Benzoisoxazolyl (3) 29.9 219–221 C: 65.99, H: 4.75, N: 11.87
1-Phenylamino-1H-pyrrole-2,5-dione Phenylamino (1) Not reported Not reported Not reported
1-(Morpholin-4-yl)-1H-pyrrole-2,5-dione Morpholinyl (1) Not reported Not reported Not reported

Key Observations:

Synthetic Yields: Derivatives with morpholinopropyl-indol substituents (e.g., 7c, 7f) exhibit moderate yields (21–30%), suggesting steric hindrance or reactivity challenges during synthesis . The target compound’s furan and naphthalene groups may similarly impact yield due to their bulk.

Melting Points: Melting points for halogenated derivatives (e.g., 7c, 7f) range from 180–228°C, correlating with increased molecular symmetry or intermolecular interactions. The target compound’s naphthalene group may elevate its melting point compared to non-aromatic analogues.

Elemental Analysis : Discrepancies between theoretical and experimental C/H/N values (e.g., 7c: C 58.21% vs. theoretical ~60%) highlight common purification challenges in pyrrole-2,5-dione synthesis .

Functional Group Impact on Properties

  • Furan vs. Morpholine/Indole : The furan-2-ylmethyl group in the target compound introduces a rigid, electron-rich aromatic system, contrasting with morpholine’s flexible, polar heterocycle in compounds like 7c and 7f. This difference may reduce solubility in polar solvents but enhance π-stacking in hydrophobic environments.
  • Naphthalenylamino vs. However, it may also increase metabolic instability.

Spectroscopic and Analytical Differences

  • IR/NMR Signatures : The target compound’s furan and naphthalene groups would produce distinct IR peaks (e.g., C=O at ~1650 cm⁻¹, furan C-O-C at ~1155 cm⁻¹) and NMR signals (aromatic protons at δ 6.98–8.10) . These differ from morpholine-based derivatives, which exhibit peaks for N-H (~3300 cm⁻¹) and morpholine protons (δ 2.5–3.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.